molecular formula C13H16N2O B11605023 (1E)-N-hydroxy-1-(1H-indol-3-yl)pentan-1-imine

(1E)-N-hydroxy-1-(1H-indol-3-yl)pentan-1-imine

Cat. No.: B11605023
M. Wt: 216.28 g/mol
InChI Key: CCWGBWAFVGIHBE-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[1-(1H-INDOL-3-YL)PENTYLIDENE]HYDROXYLAMINE is a compound that features an indole ring, a common structure in many biologically active molecules. The indole ring is known for its presence in various natural products and pharmaceuticals, making this compound of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(1H-INDOL-3-YL)PENTYLIDENE]HYDROXYLAMINE typically involves the condensation of an indole derivative with a suitable aldehyde or ketone, followed by the addition of hydroxylamine. The reaction conditions often require a catalyst and may be conducted under reflux to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors could also be explored to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(1H-INDOL-3-YL)PENTYLIDENE]HYDROXYLAMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole ring, using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce indole-3-alkylamines.

Scientific Research Applications

(E)-N-[1-(1H-INDOL-3-YL)PENTYLIDENE]HYDROXYLAMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-N-[1-(1H-INDOL-3-YL)PENTYLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    3,3’-Diindolylmethane: A derivative of indole-3-carbinol with potential therapeutic applications.

Uniqueness

(E)-N-[1-(1H-INDOL-3-YL)PENTYLIDENE]HYDROXYLAMINE is unique due to its specific structure, which combines the indole ring with a pentylidene group and a hydroxylamine moiety. This unique combination may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

(NE)-N-[1-(1H-indol-3-yl)pentylidene]hydroxylamine

InChI

InChI=1S/C13H16N2O/c1-2-3-7-13(15-16)11-9-14-12-8-5-4-6-10(11)12/h4-6,8-9,14,16H,2-3,7H2,1H3/b15-13+

InChI Key

CCWGBWAFVGIHBE-FYWRMAATSA-N

Isomeric SMILES

CCCC/C(=N\O)/C1=CNC2=CC=CC=C21

Canonical SMILES

CCCCC(=NO)C1=CNC2=CC=CC=C21

Origin of Product

United States

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